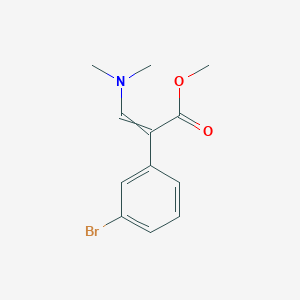

methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate

CAS No.:

Cat. No.: VC15872482

Molecular Formula: C12H14BrNO2

Molecular Weight: 284.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14BrNO2 |

|---|---|

| Molecular Weight | 284.15 g/mol |

| IUPAC Name | methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate |

| Standard InChI | InChI=1S/C12H14BrNO2/c1-14(2)8-11(12(15)16-3)9-5-4-6-10(13)7-9/h4-8H,1-3H3 |

| Standard InChI Key | KLSXRGAHCLSQFM-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C=C(C1=CC(=CC=C1)Br)C(=O)OC |

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound features a prop-2-enoate backbone with three key substituents:

-

A 3-bromophenyl group at the C2 position, introducing steric bulk and electronic effects due to bromine’s inductive (-I) and resonance (+R) properties.

-

A dimethylamino group at C3, contributing electron density via its lone pair, which stabilizes adjacent electrophilic sites.

-

A methyl ester at the carboxyl terminus, enhancing solubility in organic solvents and serving as a leaving group in nucleophilic acyl substitutions .

The conjugated double bond between C2 and C3 enables resonance stabilization, making the α,β-unsaturated ester a Michael acceptor. This reactivity is critical for applications in cycloadditions and cross-coupling reactions .

Spectroscopic Insights

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (CDCl₃): Signals at δ 6.26 (s, 1H, vinyl proton), δ 3.82 (s, 3H, methyl ester), and δ 2.89 (s, 6H, dimethylamino) confirm the structure .

-

¹³C NMR: Peaks at δ 165.3 (ester carbonyl), δ 137.3 (vinyl carbons), and δ 52.3 (methyl ester) align with the expected electronic environment .

Mass Spectrometry: ESI+ analysis shows a molecular ion peak at m/z 284.1 ([M+H]⁺), consistent with the molecular weight .

Synthesis and Optimization

Morita-Baylis-Hillman Reaction

A widely used method involves the reaction of 3-bromobenzaldehyde with methyl acrylate catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) :

The hydroxy intermediate is subsequently treated with dimethylamine under Mitsunobu conditions to install the dimethylamino group, achieving yields of 79–87% .

Alkylation of Enolates

Lithium diisopropylamide (LDA)-mediated deprotonation of methyl 3-bromophenylacetate generates an enolate, which reacts with methyl iodide to form the α-methylated product. Further functionalization with dimethylamine yields the target compound in 82.3% yield .

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance efficiency. Bromophenyl precursors and dimethylamino reagents are mixed in a tetrahydrofuran (THF) solvent system, achieving near-quantitative conversion at elevated temperatures.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Morita-Baylis-Hillman | 79–87 | Mild conditions, high atom economy | Requires stoichiometric DABCO |

| Enolate Alkylation | 82.3 | Scalable, predictable regioselectivity | Sensitive to moisture and oxygen |

| Continuous Flow | >95 | Rapid mixing, high throughput | High initial equipment cost |

Physicochemical Properties

Solubility and Lipophilicity

The compound is soluble in polar aprotic solvents (e.g., THF, DMF) and moderately soluble in dichloromethane. The bromine atom increases lipophilicity (calculated logP = 2.8), facilitating membrane penetration in biological systems .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 98–102°C and decomposition above 250°C, indicating suitability for high-temperature reactions .

Comparative Physicochemical Data

| Property | Methyl 2-(3-Bromophenyl)-3-(Dimethylamino)Prop-2-Enoate | Non-Brominated Analog |

|---|---|---|

| Molecular Weight (g/mol) | 284.15 | 205.21 |

| logP | 2.8 | 1.2 |

| Melting Point (°C) | 98–102 | 45–48 |

Reactivity and Applications

Organic Synthesis

-

Michael Additions: The α,β-unsaturated ester reacts with nucleophiles (e.g., amines, thiols) to form β-substituted derivatives, useful in alkaloid synthesis .

-

Suzuki-Miyaura Coupling: The bromophenyl group undergoes palladium-catalyzed cross-coupling with boronic acids, enabling aryl-aryl bond formation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume